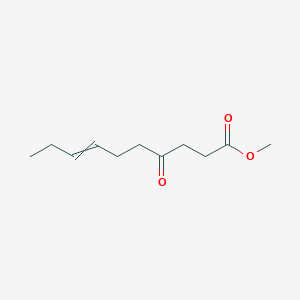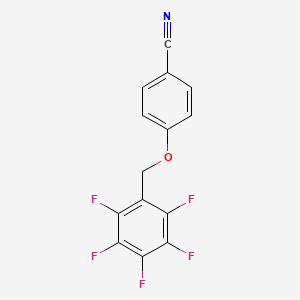
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile is an organic compound that features a benzonitrile group attached to a methoxy group, which is further connected to a pentafluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzonitrile+2,3,4,5,6-Pentafluorobenzyl bromideK2CO3,DMF,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and reduction: The benzonitrile group can be reduced to corresponding amines or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic substitution: Substituted derivatives with various nucleophiles.
Reduction: Corresponding amines.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile has several scientific research applications:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Materials science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Medicinal chemistry: Investigated for potential pharmacological activities and as a precursor for drug development.
Analytical chemistry: Used as a standard or reference compound in various analytical techniques.
Mechanism of Action
The mechanism of action of 4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile depends on its specific application. In nucleophilic substitution reactions, the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack. In biological systems, the compound’s interactions with molecular targets and pathways would depend on its structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzonitrile: Similar structure but lacks the methoxy group.
4-Methoxybenzonitrile: Similar structure but lacks the pentafluorophenyl group.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile is unique due to the combination of the pentafluorophenyl and benzonitrile groups connected via a methoxy linker. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
87002-16-2 |
|---|---|
Molecular Formula |
C14H6F5NO |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
4-[(2,3,4,5,6-pentafluorophenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C14H6F5NO/c15-10-9(11(16)13(18)14(19)12(10)17)6-21-8-3-1-7(5-20)2-4-8/h1-4H,6H2 |
InChI Key |
MTRAEERMBVXYFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



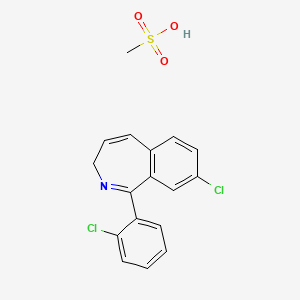


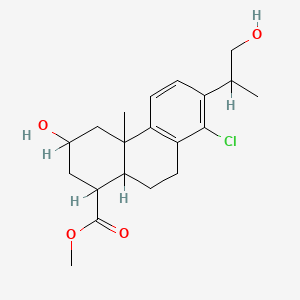
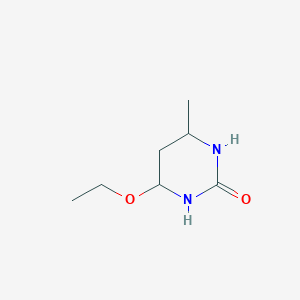

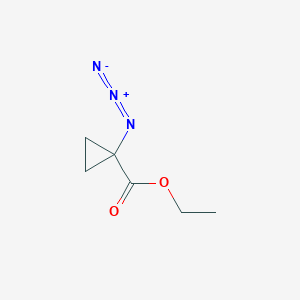
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
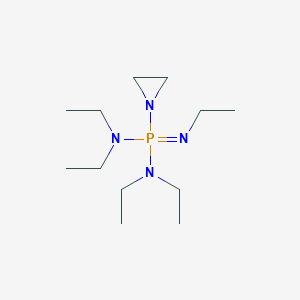
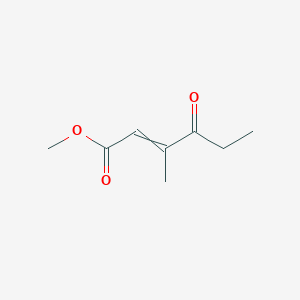
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)

